N-(4-nitro-1H-pyrazol-5-yl)acetamide
CAS No.: 16461-96-4
Cat. No.: VC21047495
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16461-96-4 |
|---|---|
| Molecular Formula | C5H6N4O3 |
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | N-(4-nitro-1H-pyrazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) |
| Standard InChI Key | IIMPQAQKCPHLPN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=NN1)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C=NN1)[N+](=O)[O-] |
Introduction
Chemical Structure and Synthesis
Structural Features
N-(4-nitro-1H-pyrazol-5-yl)acetamide consists of a pyrazole core substituted with a nitro group at position 4 and an acetamide group at position 5. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, with the nitro group enhancing electron-withdrawing effects and the acetamide group contributing to hydrogen-bonding capacity.
Synthetic Routes
The synthesis of nitro-substituted pyrazole acetamides typically involves multi-step processes:
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Nitration of Pyrazole: Introduction of the nitro group at the 4-position via nitration using nitric acid or nitronium salts under controlled conditions .
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Acetamide Formation: Substitution of a leaving group (e.g., iodine) at the 5-position with an acetamide moiety. This is achieved through nucleophilic aromatic substitution or coupling reactions, often using 2-iodoacetanilides in polar aprotic solvents like DMF .
Table 1: Key Synthetic Steps for N-(4-Nitro-1H-pyrazol-5-yl)acetamide
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Nitration (HNO₃/H₂SO₄) | Introduce nitro group at C4 |
| 2 | N-Alkylation (2-iodoacetanilide, DMF) | Attach acetamide at C5 |
Physical and Chemical Properties
Molecular Characteristics
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Molecular Formula: C₅H₅N₃O₃
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Molecular Weight: 155.08 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the electron-withdrawing nitro group and hydrogen-bonding acetamide .
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Melting Point: Estimated between 160–200°C, based on analogous nitro-pyrazole derivatives .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of acetamide) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
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Nuclear Magnetic Resonance (NMR):
Pharmacological and Biological Activity
Anti-Arrhythmic and Local Anesthetic Effects
Pyrazole acetamides with amide linkages (e.g., lidocaine analogs) are explored as local anesthetics and anti-arrhythmics. The nitro group may modulate lipophilicity and binding to sodium channels, though specific studies on this compound are needed .
Applications in Research and Industry
Medicinal Chemistry
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Drug Discovery: The compound serves as a building block for synthesizing kinase inhibitors or antimicrobial agents.
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Prodrug Development: The acetamide group can be hydrolyzed to release active metabolites in vivo.
Materials Science
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Electronic Materials: Nitro groups enable redox activity, making derivatives suitable for organic semiconductors or energy storage systems.
Research Findings and Data
Comparative Analysis of Nitro-Pyrazole Acetamides
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